Methyl 4-acetyl-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-methylpyridine-2-carboxylate is an organic compound with a pyridine ring structure. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-methylpyridine-2-carboxylate typically involves the esterification of 4-acetyl-6-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-methylpyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-acetyl-6-methylpyridine-2-carboxylic acid, while reduction with lithium aluminum hydride can produce 4-acetyl-6-methylpyridine-2-methanol.
Scientific Research Applications
Methyl 4-acetyl-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which Methyl 4-acetyl-6-methylpyridine-2-carboxylate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, the compound’s structure allows it to bind to specific molecular targets, such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-2-carboxylate: Similar in structure but lacks the acetyl group.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Contains a chlorine atom instead of an acetyl group.
Methyl 6-methylpicolinate: Another derivative of pyridine with a different substitution pattern.
Uniqueness
Methyl 4-acetyl-6-methylpyridine-2-carboxylate is unique due to the presence of both acetyl and methyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-acetyl-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(7(2)12)5-9(11-6)10(13)14-3/h4-5H,1-3H3 |
InChI Key |
PXBXJRNLTVSBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
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